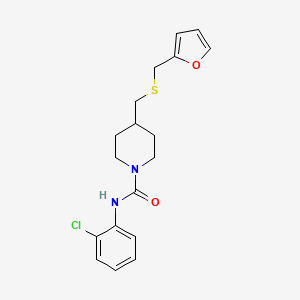
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, commonly known as CT-3, is a synthetic cannabinoid that was first synthesized in the 1990s. Cannabinoids are a class of compounds that interact with the endocannabinoid system in the human body, which is involved in regulating various physiological processes, including pain, appetite, and mood. CT-3 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
作用機序
CT-3 interacts with the endocannabinoid system in the human body, specifically with the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor by CT-3 leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CT-3 has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. CT-3 has a relatively low toxicity profile, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
One advantage of CT-3 is its relatively low toxicity profile, which makes it a suitable candidate for further preclinical and clinical studies. However, one limitation is its relatively low potency compared to other synthetic cannabinoids, which may limit its potential therapeutic applications.
将来の方向性
1. Further studies are needed to elucidate the precise mechanism of action of CT-3 and its potential therapeutic applications.
2. Preclinical studies are needed to assess the safety and efficacy of CT-3 in animal models of various diseases, including pain, inflammation, and cancer.
3. Clinical studies are needed to assess the safety and efficacy of CT-3 in humans, particularly in the treatment of pain and inflammation.
4. Studies are needed to explore the potential use of CT-3 in combination with other drugs or therapies for the treatment of various diseases.
5. Further studies are needed to optimize the synthesis method of CT-3 and to develop more potent derivatives with improved therapeutic properties.
In conclusion, CT-3 is a synthetic cannabinoid that has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain, and has also been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to elucidate the precise mechanism of action of CT-3 and its potential therapeutic applications, as well as to assess its safety and efficacy in preclinical and clinical studies.
合成法
CT-3 can be synthesized using a variety of methods, including the reaction of 4-piperidone with 2-chlorobenzaldehyde, followed by reaction with furan-2-carbaldehyde and thioacetic acid. The resulting compound is then converted to the carboxamide derivative using a suitable reagent.
科学的研究の応用
CT-3 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. CT-3 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPADXQNZLNDFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

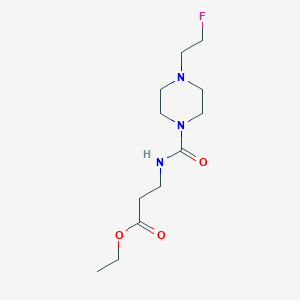
![8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2382966.png)


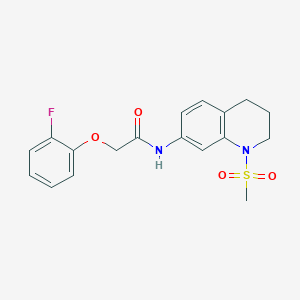
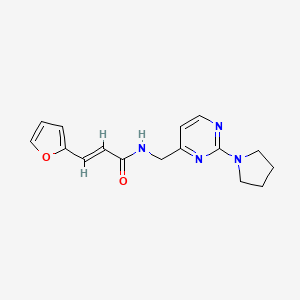
![N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2382976.png)
![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2382978.png)
![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)

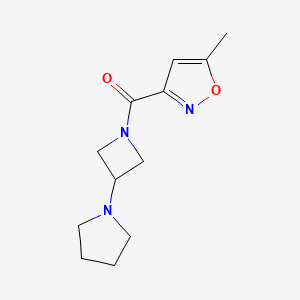
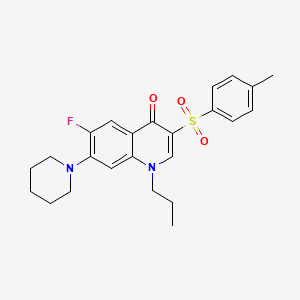
![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)